molecular formula C8H6BrIN2 B13845685 5-Bromo-3-iodo-4-methyl-1H-indazole

5-Bromo-3-iodo-4-methyl-1H-indazole

Cat. No.: B13845685
M. Wt: 336.95 g/mol
InChI Key: CCEXCUBWWJYFHO-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-4-methyl-1H-indazole (CAS: 1360954-43-3) is a halogenated indazole derivative characterized by bromine at position 5, iodine at position 3, and a methyl group at position 4 of the indazole core. This compound is of interest in medicinal chemistry due to the indazole scaffold’s prevalence in bioactive molecules. Its structural uniqueness lies in the combination of heavy halogen substituents (Br, I) and a methyl group, which may influence electronic properties, solubility, and binding interactions in drug design .

Properties

Molecular Formula

C8H6BrIN2

Molecular Weight

336.95 g/mol

IUPAC Name

5-bromo-3-iodo-4-methyl-2H-indazole

InChI

InChI=1S/C8H6BrIN2/c1-4-5(9)2-3-6-7(4)8(10)12-11-6/h2-3H,1H3,(H,11,12)

InChI Key

CCEXCUBWWJYFHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NNC(=C12)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-4-methyl-1H-indazole typically involves the halogenation of 4-methyl-1H-indazole. One common method is the sequential bromination and iodination of 4-methyl-1H-indazole. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The iodination can be carried out using iodine or N-iodosuccinimide (NIS) under similar conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-4-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-3-iodo-4-methyl-1H-indazole .

Scientific Research Applications

5-Bromo-3-iodo-4-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-4-methyl-1H-indazole is not well-documented. as a member of the indazole family, it is likely to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms may enhance its binding affinity to certain targets through halogen bonding interactions .

Comparison with Similar Compounds

Structural Analogs with Halogen and Alkyl Substituents

The following table compares key structural and synthetic features of 5-Bromo-3-iodo-4-methyl-1H-indazole with related indazole derivatives:

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Synthesis Yield (%) Key Spectral Data (¹H-NMR δ, ppm) Reference
This compound Br (5), I (3), CH₃ (4) C₈H₆BrIN₂ Not reported Not reported Not available in evidence
5-Bromo-3-iodo-6-methyl-1H-indazole Br (5), I (3), CH₃ (6) C₈H₆BrIN₂ Not reported Not reported Not available in evidence
5-Bromo-1-ethyl-1H-indazole (3a) Br (5), CH₂CH₃ (1) C₉H₁₀BrN₂ Dark orange liquid 40 δ 1.45 (t, CH₃), 4.35 (q, CH₂)
5-Bromo-2-ethyl-2H-indazole (3g) Br (5), CH₂CH₃ (2) C₉H₁₀BrN₂ Dark orange liquid 31 δ 1.62 (t, CH₃), 4.45 (q, CH₂)
5-Bromo-4,7-difluoro-1H-indazole Br (5), F (4,7) C₇H₃BrF₂N₂ Not reported Not reported CAS similarity score: 0.90
5-Bromo-3,7-dimethyl-1H-indazole Br (5), CH₃ (3,7) C₉H₉BrN₂ Not reported Not reported Similarity score: 0.88

Key Observations :

  • Substituent Position Effects : The methyl group’s position (4 vs. 6 in the iodine analogs) significantly alters steric and electronic environments. For example, ethyl-substituted analogs (3a and 3g) show distinct ¹H-NMR shifts for the ethyl group depending on its position (N1 vs. N2 alkylation), highlighting regiochemical influences .
  • Halogen Diversity : The iodine substituent in the target compound contrasts with fluorine or additional bromine in analogs (e.g., 5-Bromo-4,7-difluoro-1H-indazole). Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions in crystallization or binding .

Physicochemical Properties

  • Melting Points : While data for the target compound are unavailable, structurally related indole-imidazole hybrids (e.g., 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole) exhibit high melting points (>200°C), attributed to strong intermolecular halogen bonding and π-stacking .
  • Solubility : The methyl group in this compound may improve lipid solubility compared to polar derivatives like 5-Bromo-4-pyrimidinecarboxylic acid .

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